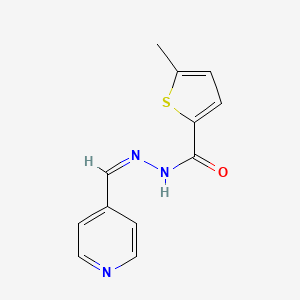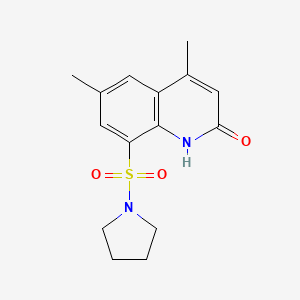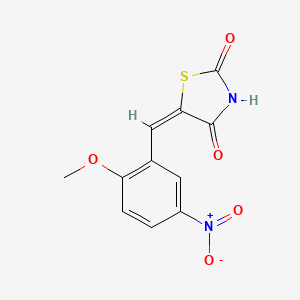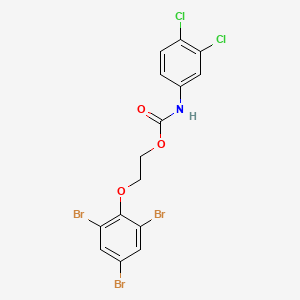
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as MPTC, is a chemical compound that has been the focus of various scientific research studies. MPTC belongs to the class of hydrazide derivatives and has shown potential in several therapeutic applications due to its unique chemical structure.
Wirkmechanismus
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide exerts its therapeutic effects by inhibiting the proliferation of cancer cells and inducing apoptosis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been reported to regulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and good bioavailability. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments include its easy synthesis, low toxicity, and good bioavailability. However, the limitations include the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions in the research of 5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide. One of the potential applications of this compound is in the development of novel anti-cancer drugs. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, the effects of this compound on other diseases such as neurodegenerative disorders and cardiovascular diseases need to be explored. The development of this compound derivatives with improved pharmacokinetics and pharmacodynamics is also an area of interest for future research.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a valuable target for further research. The synthesis method of this compound is simple and efficient, and it exhibits low toxicity and good bioavailability. However, further studies are needed to determine its optimal dosage and administration route, as well as its effects on other diseases.
Synthesemethoden
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-thiophenecarboxylic acid hydrazide with 4-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid. The reaction yields this compound as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been reported to exhibit potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
5-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-2-3-11(17-9)12(16)15-14-8-10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGIIIATAHRFDJ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C\C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4919492.png)
![3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4919498.png)

![N,N'-[1,3-phenylenebis(methylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4919509.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)
![4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4919535.png)

![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)
![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)
![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)

